4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole
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Overview
Description
4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two methoxy groups and a nitro group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole typically involves the nitration of 4,7-Dimethoxy-1,3-benzodioxole. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Reduction: 4,7-Dimethoxy-5-amino-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Scientific Research Applications
4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4,7-dimethoxy-5-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTDXDMPPIHKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)[N+](=O)[O-])OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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